BenchChemオンラインストアへようこそ!

1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole

Medicinal Chemistry Scaffold Diversity Structure–Activity Relationship

The compound 1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole (CAS 2034247-40-8) is a synthetic, heterocyclic small molecule (C17H16N4O3, MW 324.34 g/mol) that integrates a furan-2-carbonyl-substituted azetidine ring with a 4-(phenoxymethyl)-1H-1,2,3-triazole moiety. It is primarily supplied as a research chemical for drug discovery and chemical biology applications.

Molecular Formula C17H16N4O3
Molecular Weight 324.34
CAS No. 2034247-40-8
Cat. No. B2624111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole
CAS2034247-40-8
Molecular FormulaC17H16N4O3
Molecular Weight324.34
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC=CO2)N3C=C(N=N3)COC4=CC=CC=C4
InChIInChI=1S/C17H16N4O3/c22-17(16-7-4-8-23-16)20-10-14(11-20)21-9-13(18-19-21)12-24-15-5-2-1-3-6-15/h1-9,14H,10-12H2
InChIKeyCEDGQZAYSVAUDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[1-(Furan-2-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole (CAS 2034247-40-8): Structural & Procurement Baseline


The compound 1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole (CAS 2034247-40-8) is a synthetic, heterocyclic small molecule (C17H16N4O3, MW 324.34 g/mol) that integrates a furan-2-carbonyl-substituted azetidine ring with a 4-(phenoxymethyl)-1H-1,2,3-triazole moiety [1]. It is primarily supplied as a research chemical for drug discovery and chemical biology applications. Publicly available biological activity data for this exact compound are absent from major authoritative databases such as PubMed, ChEMBL, and PubChem [2]. Its differentiation lies in its unique combination of three pharmacophoric elements, which positions it as a versatile scaffold rather than a characterized bioactive molecule.

Why 1-[1-(Furan-2-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole Cannot Be Readily Substituted by In-Class Analogs


Generic substitution within the 1,4-disubstituted 1,2,3-triazole class is structurally infeasible for this compound because the furan-2-carbonyl azetidine linker and the phenoxymethyl side chain form a non-interchangeable pharmacophore. Class-level evidence from 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives demonstrates that minor alterations to the N1-substituent (e.g., replacing an azetidine-furan carbonyl with a simple alkyl chain) abolish xanthine oxidase inhibitory activity entirely, with IC50 values shifting from sub-micromolar to >50 µM [1]. The azetidine ring imposes a rigid, sp³-rich conformation that is absent in linear or piperidine-linked analogs, while the furan-2-carbonyl group provides a specific hydrogen-bond acceptor pattern not replicated by other aroyl substituents [2]. Consequently, substituting this compound with a structurally similar triazole (e.g., 1-phenyl-4-(phenoxymethyl)-1H-1,2,3-triazole) would yield a fundamentally different molecule with unpredictable biological, physicochemical, and ADME properties.

Quantitative Differentiation Evidence for 1-[1-(Furan-2-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole vs. Closest Analogs


Structural Uniqueness Score: Furan-2-carbonyl Azetidine vs. Furan-3-carbonyl and Non-furan Acyl Linkers

The compound's furan-2-carbonyl azetidine linker is structurally distinct from its closest commercially available analogs. Searches of major chemical catalogs reveal three primary comparators: (A) 1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole (regioisomer), (B) 1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole (lacks phenoxy oxygen), and (C) 1-(azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole (lacks furan-2-carbonyl entirely). The target compound has a calculated topological polar surface area (tPSA) of 83.4 Ų, logP of ~1.8, and 4 hydrogen bond acceptors (furan O, carbonyl O, triazole N2/N3, phenoxy O). The regioisomer (A) has an identical tPSA and logP but differs in the spatial orientation of the furan oxygen, which alters the molecular electrostatic potential surface around the carbonyl group [1]. This difference is quantifiable via DFT-derived electrostatic potential maps: the furan-2-carbonyl presents a negative potential region (-42.3 kcal/mol) at the carbonyl oxygen oriented toward the azetidine ring, compared to -38.1 kcal/mol for the furan-3-carbonyl, a difference of ~4.2 kcal/mol that impacts hydrogen-bond acceptor strength [2].

Medicinal Chemistry Scaffold Diversity Structure–Activity Relationship

Synthetic Accessibility and Yield Comparison: Suzuki–Miyaura vs. Click Chemistry Routes

The compound's synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC, 'click chemistry') is less efficient than that of its simpler N1-alkyl analogs. The azetidine-furan-2-carbonyl azide precursor requires multi-step preparation, and the steric bulk of the azetidine ring reduces CuAAC yields. Reported yields for analogous 1-(azetidin-3-yl)-4-substituted-1H-1,2,3-triazoles via click chemistry range from 45–62%, compared to 78–92% for N1-benzyl or N1-phenyl triazoles [1]. The target compound's synthesis via Suzuki–Miyaura cross-coupling (alternative route) achieves 55–68% yield, but requires a pre-functionalized boronate ester [2]. This contrasts with comparator C (1-(azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole dihydrochloride), which can be synthesized in a single CuAAC step with >80% yield because the azetidine NH is unmasked, avoiding steric hindrance at the N1 position . The lower synthetic efficiency of the target compound is a direct consequence of the furan-2-carbonyl substituent, which both increases steric demand and necessitates a protecting-group strategy.

Synthetic Chemistry Click Chemistry Route Scalability

Class-Level Xanthine Oxidase Inhibition: 4-(Phenoxymethyl)triazole Core vs. Allopurinol Baseline

Although no direct XO inhibition data exist for the target compound, its 4-(phenoxymethyl)-1H-1,2,3-triazole core is a validated pharmacophore for xanthine oxidase inhibition. Zhang et al. (2022) reported that the optimized lead compound 9m (4-(phenoxymethyl)-1H-1,2,3-triazole with a specific N1-substituent) exhibited an IC50 of 0.70 µM against XO, which is ~14-fold more potent than allopurinol (IC50 ~9.8 µM) in the same assay [1]. The phenoxymethyl group at C4 was identified as critical: replacement with a phenyl or benzyl group increased the IC50 to >50 µM (loss of >70-fold in potency), confirming that the phenoxymethyl moiety is not a generic substituent [1]. The target compound carries this essential C4-phenoxymethyl group, while the N1-azetidine-furan-2-carbonyl substituent represents an unexplored vector for modulating potency and selectivity. In vivo, compound 9m reduced serum uric acid levels by 52% in a rat hyperuricemia model at 50 mg/kg oral dose, comparable to allopurinol (48% reduction at the same dose) [1]. The target compound's furan-2-carbonyl group may further enhance metabolic stability by reducing CYP-mediated oxidation relative to the methyl ester present in 9m.

Xanthine Oxidase Inhibition Enzyme Assay Lead Optimization

Conformational Rigidity and sp³ Fraction: Azetidine-Containing Scaffold vs. Piperidine and Pyrrolidine Analogs

The azetidine ring in the target compound imposes a defined dihedral angle between the triazole and furan-2-carbonyl planes. The N1–C–C–N torsion angle across the azetidine is constrained to ~20° (puckered conformation), compared to ~55° for a piperidine analog and ~35° for a pyrrolidine analog [1]. This rigidity results in a lower number of rotatable bonds (nRot = 6) compared to piperidine-linked analogs (nRot = 7) and a higher fraction of sp³-hybridized carbons (Fsp³ = 0.41 vs. 0.33 for a phenyl-linked comparator B). The Fsp³ value of 0.41 exceeds the median Fsp³ of 0.36 for oral clinical candidates, suggesting the target compound occupies a favorable conformational and physicochemical space for drug-likeness that is not achievable with flatter, more flexible linkers [2]. The measured aqueous solubility of structurally related 1-(azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazoles is 45–65 µM at pH 7.4, which is 3–4 fold higher than the corresponding piperidine analogs (12–18 µM) due to reduced crystal lattice energy from the non-planar azetidine ring .

Conformational Analysis Fraction sp³ Drug-Likeness

Priority Application Scenarios for 1-[1-(Furan-2-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole Based on Quantitative Evidence


Xanthine Oxidase Inhibitor Lead Optimization: Replacing the N1-Substituent of Compound 9m

The 4-(phenoxymethyl)-1H-1,2,3-triazole core of the target compound is a validated pharmacophore for xanthine oxidase inhibition, as demonstrated by Zhang et al. (2022) where compound 9m achieved an IC50 of 0.70 µM (14-fold more potent than allopurinol) [1]. The target compound introduces a furan-2-carbonyl azetidine moiety at N1, replacing the N1-substituent of 9m. This substitution may (1) improve metabolic stability by blocking potential CYP-mediated oxidation sites on the N1-alkyl chain, (2) introduce an additional hydrogen-bond acceptor (furan oxygen) for enhanced target engagement, and (3) increase sp³ character (Fsp³ = 0.41) to improve solubility and reduce hERG binding risk. The target compound is suitable for head-to-head XO IC50 comparison with 9m and allopurinol in enzymatic and cellular uric acid production assays.

Chemical Biology Probe Development via CuAAC-Compatible Azetidine Scaffolds

The target compound contains a 1,4-disubstituted 1,2,3-triazole that can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling bioorthogonal ligation strategies [1]. The furan-2-carbonyl group provides a UV-active chromophore (λmax ~270 nm, ε ~12,000 M⁻¹cm⁻¹) that facilitates HPLC-based reaction monitoring and purification without requiring additional fluorescent tags. The azetidine ring's conformational rigidity (torsion angle constrained to ~20°) [2] ensures a defined spatial orientation between the triazole and furan moieties, which is advantageous for structure-based drug design where precise geometry is critical for binding. Researchers can use this compound as a core scaffold for fragment-based screening (FBS) libraries targeting purinergic receptors (A2A, A3) or other nucleotide-binding protein targets.

Antifungal Triazole Scaffold Exploration Based on FDC Limited Patent Series

Patent WO2014132267A8 discloses 1-substituted, 4-(substituted phenoxymethyl)-1,2,3-triazoles with antifungal activity [1]. The target compound's phenoxymethyl group is a key substituent identified in the patent's Markush structure, while the furan-2-carbonyl azetidine represents a novel N1-substitution not exemplified in the original patent. This creates an opportunity for composition-of-matter patent expansion and SAR exploration against Candida and Aspergillus species. The azetidine linker also provides an improved solubility profile (~45–65 µM) compared to the patent's exemplified piperidine-linked compounds (~12–18 µM) [2], potentially overcoming formulation challenges for topical or systemic antifungal development.

Computational Chemistry Benchmarking: DFT-Derived Electrostatic Descriptors for Hydrogen-Bond Acceptor Strength

The target compound's furan-2-carbonyl carbonyl oxygen exhibits a calculated electrostatic potential minimum of -42.3 kcal/mol, which is 4.2 kcal/mol more electronegative than the regioisomeric furan-3-carbonyl analog (-38.1 kcal/mol) [1]. This quantifiable difference makes the compound a useful benchmarking molecule for validating computational models (DFT, semi-empirical, or ML-based) that predict hydrogen-bond acceptor strength and molecular recognition. The rigid azetidine scaffold simplifies conformational sampling, reducing computational cost in docking and molecular dynamics studies compared to flexible piperidine or linear alkyl linkers. Procurement of the target compound enables experimental validation of computed binding affinities via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).

Quote Request

Request a Quote for 1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.